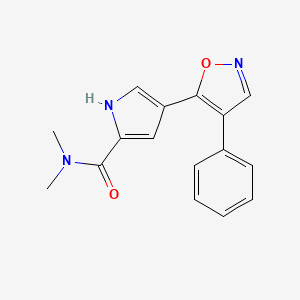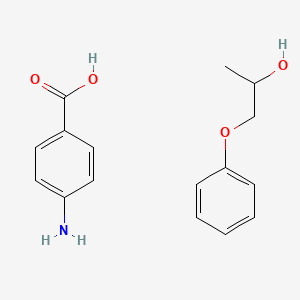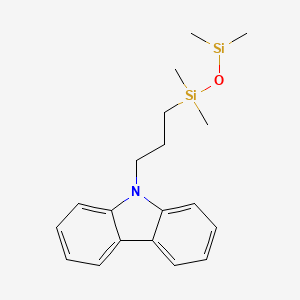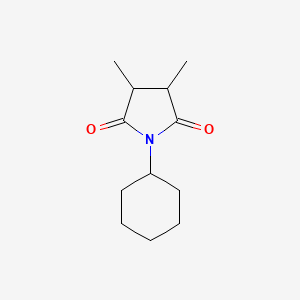
N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide” is a complex organic compound that features a pyrrole ring, an oxazole ring, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides.
Coupling Reactions: The phenyl group can be introduced through Suzuki or Heck coupling reactions.
Final Assembly: The final step involves the condensation of the pyrrole and oxazole intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the oxazole ring, potentially converting it to an oxazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can take place on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
Oxidation Products: Pyrrole-2,5-diones.
Reduction Products: Oxazoline derivatives.
Substitution Products: Phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a ligand in metal-catalyzed reactions.
Materials Science: Potential use in the development of organic semiconductors.
Biology
Biological Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Polymer Science: May be used in the synthesis of novel polymers with specific properties.
Mecanismo De Acción
The mechanism of action of “N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide” would depend on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-3-(4-phenyl-1,2-oxazol-5(2H)-ylidene)-3H-pyrrole-5-carboxamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of structural elements, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
404570-74-7 |
|---|---|
Fórmula molecular |
C16H15N3O2 |
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(4-phenyl-1,2-oxazol-5-yl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-19(2)16(20)14-8-12(9-17-14)15-13(10-18-21-15)11-6-4-3-5-7-11/h3-10,17H,1-2H3 |
Clave InChI |
JJXJUAYTXRWVRN-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=CN1)C2=C(C=NO2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)



![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)

![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)


